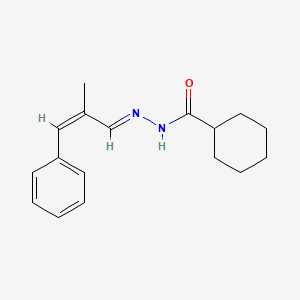![molecular formula C16H8Cl2N2O4 B12011559 (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] CAS No. 21443-48-1](/img/structure/B12011559.png)
(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-クロロフェニル)メタノン]は、オキサジアゾール環と2つのクロロフェニル基の存在を特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
(2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-クロロフェニル)メタノン]の合成は、通常、4-クロロベンゾイルクロリドと2-アミノ-1,2,5-オキサジアゾールを制御された条件下で反応させることを伴います。この反応は、トリエチルアミンなどの塩基の存在下で行われ、目的生成物の形成を促進します。反応混合物は通常、反応物の完全な変換を確実にするために特定の温度に加熱されます。
工業生産方法
工業的な設定では、この化合物の生産は、収率と効率を最適化するために、大規模な反応器と連続フロープロセスを使用することを含む場合があります。温度、圧力、溶媒の選択などの反応条件は、高純度の(2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-クロロフェニル)メタノン]を一貫して生産するために注意深く制御されます。
化学反応の分析
反応の種類
(2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-クロロフェニル)メタノン]は、次のものを含むさまざまな化学反応を受けることができます。
酸化: この化合物は、異なる誘導体を形成するために酸化することができます。
還元: 還元反応は、アミン誘導体の形成につながる可能性があります。
置換: クロロフェニル基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核試薬を置換反応で使用できます。
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はオキサジアゾール誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
(2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-クロロフェニル)メタノン]は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: 治療薬としての可能性を探索する研究が進行中です。
工業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
(2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-クロロフェニル)メタノン]の作用機序は、特定の分子標的との相互作用を含みます。オキサジアゾール環は、酵素やタンパク質と相互作用して、それらの活性を阻害する可能性があります。この相互作用は、抗菌作用や抗がん作用など、さまざまな生物学的効果につながる可能性があります。関与する正確な経路は、特定のアプリケーションとターゲットによって異なります。
類似化合物の比較
類似化合物
- (2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-フルオロフェニル)メタノン]
- (2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-ブロモフェニル)メタノン]
- (2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-メチルフェニル)メタノン]
独自性
(2-オキシド-1,2,5-オキサジアゾール-3,4-ジイル)ビス[(4-クロロフェニル)メタノン]の独自性は、その特定の化学構造にあり、これは異なる特性をもたらします。クロロフェニル基の存在は、異なる置換基を持つ類似の化合物と比較して、その反応性と潜在的な生物活性を高めます。
類似化合物との比較
Similar Compounds
- (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]
- (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]
- (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]
Uniqueness
The uniqueness of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] lies in its specific chemical structure, which imparts distinct properties. The presence of chlorophenyl groups enhances its reactivity and potential biological activity compared to similar compounds with different substituents.
特性
CAS番号 |
21443-48-1 |
|---|---|
分子式 |
C16H8Cl2N2O4 |
分子量 |
363.1 g/mol |
IUPAC名 |
[4-(4-chlorobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-5-1-9(2-6-11)15(21)13-14(20(23)24-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
InChIキー |
BZZJOJCPQADALQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)Cl)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)

![2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B12011489.png)

![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

